Cas no 2402789-15-3 (rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid)
![rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2402789-15-3x500.png)
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Z4091936870
- (2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
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- インチ: 1S/C11H19NO6/c1-11(2,3)18-10(17)12-5-4-6(13)8(14)7(12)9(15)16/h6-8,13-14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-/m1/s1
- InChIKey: FEJIWCIQZWGLIT-GJMOJQLCSA-N
- ほほえんだ: O[C@@H]1[C@@H](CCN(C(=O)OC(C)(C)C)[C@@H]1C(=O)O)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 337
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 107
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7471484-0.05g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid |
2402789-15-3 | 95% | 0.05g |
$278.0 | 2023-07-10 | |
Enamine | EN300-7471484-0.5g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid |
2402789-15-3 | 95% | 0.5g |
$936.0 | 2023-07-10 | |
Enamine | EN300-7471484-0.25g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid |
2402789-15-3 | 95% | 0.25g |
$594.0 | 2023-07-10 | |
1PlusChem | 1P0291C8-500mg |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 500mg |
$1219.00 | 2024-05-22 | |
1PlusChem | 1P0291C8-1g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 1g |
$1545.00 | 2024-05-22 | |
Aaron | AR0291KK-10g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 10g |
$7119.00 | 2023-12-15 | |
Aaron | AR0291KK-50mg |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 50mg |
$408.00 | 2023-12-15 | |
Aaron | AR0291KK-1g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 1g |
$1675.00 | 2023-12-15 | |
1PlusChem | 1P0291C8-10g |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 10g |
$6439.00 | 2024-05-22 | |
1PlusChem | 1P0291C8-100mg |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid |
2402789-15-3 | 95% | 100mg |
$576.00 | 2024-05-22 |
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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4. Caper tea
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acidに関する追加情報
rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid
The compound rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid, with CAS number 2402789-15-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable substrate for various chemical transformations and biological studies. The molecule belongs to the class of piperidines, which are six-membered cyclic amines with a wide range of applications in drug discovery and development.
The structure of this compound includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and hydroxyl groups at the 3 and 4 positions. Additionally, there is a carboxylic acid group at the 2-position. The stereochemistry of the molecule is defined by the configuration at the 2R, 3R, and 4S positions. This specific arrangement of functional groups and stereochemistry contributes to the unique properties of the compound.
Recent studies have highlighted the importance of this compound in medicinal chemistry. For instance, researchers have explored its role as a precursor for bioactive molecules with potential therapeutic applications. The Boc group serves as a protecting group for the carboxylic acid during synthesis, enabling precise control over reactivity during subsequent reactions. This makes the compound highly versatile in organic synthesis.
In terms of biological activity, this compound has been investigated for its ability to modulate enzyme activity and interact with cellular pathways. For example, studies have shown that derivatives of this compound can inhibit certain proteases involved in disease progression. These findings underscore its potential as a lead compound for drug development.
The synthesis of rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid involves multi-step processes that require careful control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound. These methods not only improve yield but also reduce environmental impact compared to traditional approaches.
Moreover, computational chemistry has played a pivotal role in understanding the properties of this compound. Molecular modeling studies have provided insights into its conformational flexibility and binding interactions with biological targets. Such studies are crucial for guiding further optimization efforts aimed at enhancing its bioavailability and efficacy.
In conclusion, rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid is a versatile and intriguing molecule with significant potential in drug discovery and organic synthesis. Its unique structure and stereochemistry make it an invaluable tool for researchers seeking to develop novel therapeutic agents.
2402789-15-3 (rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylic acid) 関連製品
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